molecular formula C17H25N3O3 B13973324 4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester

4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13973324
M. Wt: 319.4 g/mol
InChI Key: WVHYTZGZBXFLEK-UHFFFAOYSA-N
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Description

4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C17H27N3O2. It is a derivative of piperidine and is characterized by the presence of an aminobenzoyl group attached to the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, which is reacted with 4-aminobenzoic acid to form the intermediate 4-[(4-Aminobenzoyl)amino]piperidine.

    Protection: The intermediate is then protected using tert-butyl chloroformate to form the tert-butyl ester derivative.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The aminobenzoyl group can form hydrogen bonds with target proteins, influencing their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Aminobenzyl)amino]piperidine-1-carboxylic acid tert-butyl ester
  • 4-[(4-Aminophenyl)amino]piperidine-1-carboxylic acid tert-butyl ester
  • 4-[(4-Aminobenzylamino)methyl]piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific aminobenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and organic compounds.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 4-[(4-aminobenzoyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-10-8-14(9-11-20)19-15(21)12-4-6-13(18)7-5-12/h4-7,14H,8-11,18H2,1-3H3,(H,19,21)

InChI Key

WVHYTZGZBXFLEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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